molecular formula C7H6FNO3 B151518 (3-Fluoro-4-nitrophenyl)methanol CAS No. 503315-74-0

(3-Fluoro-4-nitrophenyl)methanol

Cat. No.: B151518
CAS No.: 503315-74-0
M. Wt: 171.13 g/mol
InChI Key: FEMLPDPJKINFGA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom at the third position and a nitro group at the fourth position on a phenyl ring, with a methanol group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-nitrophenyl)methanol typically involves the reduction of 3-fluoro-4-nitrobenzoic acid. One common method includes the use of borane-dimethyl sulfide complex (BH3-Me2S) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by heating to 65°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Reduction: 3-Fluoro-4-aminophenylmethanol.

    Oxidation: 3-Fluoro-4-nitrobenzoic acid.

    Substitution: 3-Methoxy-4-nitrophenylmethanol.

Scientific Research Applications

Organic Synthesis

(3-Fluoro-4-nitrophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

  • Oxidation : This compound can be oxidized to form corresponding oxidized products.
  • Reduction : The nitro group can be reduced to an amino group, creating derivatives with potential biological activity.
  • Substitution Reactions : The fluorine atom and nitro group can participate in substitution reactions, leading to diverse derivatives useful in research and industry .

Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess effective antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development .

Medicinal Chemistry

The ongoing exploration of this compound in drug development focuses on its role in targeting specific molecular pathways associated with diseases. Its derivatives are being studied for their efficacy in treating conditions such as cancer and bacterial infections .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial effects of derivatives derived from this compound. The study demonstrated effective inhibition against strains of bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-nitrophenyl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-nitrophenyl)ethanol
  • (3-Fluoro-4-nitrophenyl)amine
  • (3-Fluoro-4-nitrophenyl)acetic acid

Uniqueness

(3-Fluoro-4-nitrophenyl)methanol is unique due to the combination of its fluorine and nitro substituents, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for various applications in research and industry .

Biological Activity

(3-Fluoro-4-nitrophenyl)methanol, a compound with the molecular formula C7_7H6_6FNO3_3, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom and a nitro group on a phenolic structure. This unique combination influences its chemical reactivity and biological properties. The compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation : The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
  • Substitution : The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to various derivatives that may exhibit different biological activities.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects, including cytotoxicity and modulation of enzymatic activities .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A study highlighted its potential use in radiopharmaceuticals for medical imaging techniques such as positron emission tomography (PET). The compound's ability to accumulate in tumor tissues suggests it could serve as a probe for monitoring tumor progression and response to therapy .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, indicating its potential utility in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Activity : In one study, derivatives of this compound were tested against human cancer cell lines, demonstrating significant cytotoxic effects with IC50_{50} values in the micromolar range. This suggests that modifications to the compound can enhance its anticancer efficacy .
  • Antimicrobial Studies : A comparative analysis of this compound derivatives showed varying degrees of antibacterial activity against strains such as Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated that some derivatives were significantly more potent than others, highlighting the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against Klebsiella pneumoniae
RadiopharmaceuticalPotential use in PET imaging

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMLPDPJKINFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379157
Record name (3-fluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503315-74-0
Record name (3-fluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrobenzoic acid (2.0 g, 10.8 mmol) in THF (50 ml) at 0° C. was added BH3.Me2S complex (2.215 ml, 22.15 mmol) drop-wise. The mixture was stirred at 0° C. for 3 h, and was then stirred at 65° C. for 18 h. To the cooled mixture was added ice (50 g), followed by 1 N aq. HCl (100 ml), and the resulting mixture was extracted with EtOAc (200 ml). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to provide the title compound as a white solid (1.79 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of NaBH4 (204 mg, 5.4 mmol, 2 eq.) in THF (10 mL) was added dropwise 3-fluoro 4-nitro benzoic acid (500 mg, 2.7 mmol, 1 eq.) in THF (10 mL) over 30 minutes. BF3-Et2O (7.3 mmol, 2.7 eq.) was then added dropwise over 30 minutes. The solution was stirred at room temperature over night. 1N HCl was added dropwise to quench NaBH4 excess. The solvent was removed in vacuo, the residue dissolved in DCM, washed with water, brine. The organic layer was then dried over MgSO4 and the solvent removed in vacuo to give 425 mg of 3-fluoro 4-nitro benzyl alcohol (92% yield). The compound was used in the following step with no further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7.3 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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